Succinimide, thio-
Overview
Description
Succinimide, thio- is a sulfur-containing derivative of succinimide, a compound known for its applications in various chemical and pharmaceutical fields. The presence of sulfur in the structure of succinimide, thio- imparts unique chemical properties that make it valuable in specialized applications, particularly in the synthesis of complex molecules and as a linker in antibody-drug conjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinimide, thio- typically involves the introduction of a sulfur atom into the succinimide structure. One common method is the reaction of succinimide with sulfur-containing reagents under controlled conditions. For example, the reaction of succinimide with thiourea in the presence of a suitable catalyst can yield succinimide, thio-. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of succinimide, thio- may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for precise control of reaction parameters and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in the industrial production of succinimide, thio-.
Chemical Reactions Analysis
Types of Reactions
Succinimide, thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in succinimide, thio- can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of succinimide, thio- can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Succinimide, thio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Succinimide, thio- derivatives are used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of antibody-drug conjugates, where it serves as a linker between the antibody and the drug.
Industry: Succinimide, thio- is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of succinimide, thio- involves its ability to form stable covalent bonds with other molecules. In the context of antibody-drug conjugates, the thio-succinimide linker undergoes hydrolysis to release the drug payload in a controlled manner. This hydrolysis can be triggered by chemical, photochemical, or enzymatic stimuli, allowing for precise control over the release of the drug.
Comparison with Similar Compounds
Similar Compounds
Succinimide: The parent compound without the sulfur atom.
Maleimide: A structurally similar compound with a nitrogen atom instead of sulfur.
Thio-maleimide: A sulfur-containing derivative of maleimide.
Uniqueness
Succinimide, thio- is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as increased reactivity and the ability to form stable linkages in bioconjugation applications. This makes it particularly valuable in the development of targeted therapies and advanced materials.
Properties
IUPAC Name |
5-sulfanylidenepyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQDJDVDXAAXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194484 | |
Record name | Succinimide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-00-1 | |
Record name | 5-Thioxo-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4166-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimide, thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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